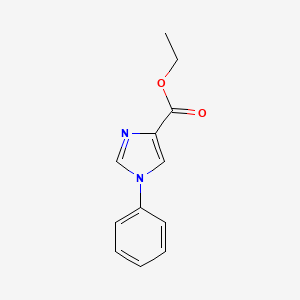

Ethyl 1-phenylimidazole-4-carboxylate

Descripción

Significance of Imidazole (B134444) Derivatives as Privileged Scaffolds in Modern Organic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and organic synthesis. bohrium.com Its unique structural and electronic properties have earned it the designation of a "privileged scaffold." This term reflects the ability of the imidazole nucleus to serve as a versatile framework for the design of ligands that can interact with a wide range of biological targets. researchgate.net The imidazole core is electron-rich and possesses both a hydrogen bond donor (the N-H proton) and acceptor (the sp2-hybridized nitrogen), as well as the capacity for metal coordination and various non-covalent interactions. researchgate.netdovepress.com

This structural versatility allows imidazole-containing compounds to bind to diverse enzymes and receptors, leading to a broad spectrum of biological activities. researchgate.net Consequently, the imidazole moiety is a key structural component in numerous natural products, including the essential amino acid histidine, and in a multitude of synthetic pharmaceuticals. dovepress.com Marketed drugs containing this scaffold span a wide array of therapeutic areas, including anticancer (e.g., Dacarbazine), antifungal, antimicrobial (e.g., Metronidazole), and antihypertensive (e.g., Losartan) agents. researchgate.netnih.gov The proven success and adaptability of the imidazole ring ensure its continued prominence as a fundamental building block in the development of new therapeutic agents. dovepress.comnih.gov

Overview of Imidazole-4-Carboxylate Architectures and Their Strategic Importance in Chemical Research

Within the broad class of imidazole derivatives, molecules featuring a carboxylate group at the 4-position represent a strategically important subclass. The imidazole-4-carboxylate architecture serves as a highly versatile intermediate in organic synthesis. The carboxylate group can be readily transformed into other functional groups, such as amides, alcohols, or other esters, providing a convenient handle for molecular elaboration and the construction of more complex target molecules.

Furthermore, imidazole-4-carboxylic acid and its esters are utilized as key building blocks in the synthesis of coordination polymers and complexes with metal ions. chemicalbook.com For instance, 4-Imidazolecarboxylic acid has been employed to create lanthanide sulfate–carboxylates and tetranuclear manganese carboxylate complexes. chemicalbook.com In medicinal chemistry, these architectures are frequently used as starting materials or intermediates for the synthesis of new bioactive compounds. The synthesis of the parent compound, 1H-imidazole-4-carboxylic acid, and its corresponding ethyl ester often involves a multi-step sequence that may include cyclization followed by desulfurization, highlighting their role as valuable intermediates that enable access to a wide range of substituted imidazole derivatives. google.com

Positioning of Ethyl 1-Phenylimidazole-4-Carboxylate within Contemporary Heterocyclic Chemistry Research

This compound is a specific derivative that exemplifies the strategic utility of the imidazole-4-carboxylate scaffold. Its structure, featuring a phenyl group at the N-1 position and an ethyl ester at the C-4 position, makes it a key subject in the search for new therapeutic agents. The parent acid, 1-phenylimidazole-4-carboxylic acid, and its derivatives have been the focus of significant research, particularly in the development of novel enzyme inhibitors. nih.gov

A prominent area of research for this scaffold is in the design of xanthine (B1682287) oxidoreductase (XOR) inhibitors. nih.gov XOR is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition linked to gout and other metabolic disorders. A 2020 study in the European Journal of Medicinal Chemistry detailed the design, synthesis, and evaluation of four series of 1-phenylimidazole-4-carboxylic acid derivatives as potent XOR inhibitors. nih.gov

In this research, the 1-phenylimidazole-4-carboxylate core was systematically modified to explore structure-activity relationships (SARs). The findings demonstrated that derivatives of this scaffold could achieve nanomolar-level inhibition of XOR. Two compounds from the study, designated Ie and IVa , were particularly effective, with IC₅₀ values comparable to the established drug Febuxostat. nih.gov

Table 1: Inhibitory Potency of Selected 1-Phenylimidazole-4-Carboxylic Acid Derivatives against Xanthine Oxidoreductase (XOR)

| Compound | IC₅₀ (nM) nih.gov |

| Febuxostat (Reference) | 7.0 |

| Ie | 8.0 |

| IVa | 7.2 |

These findings position this compound and its parent acid as a highly promising scaffold in medicinal chemistry. Its role as a direct precursor or key intermediate in the synthesis of potent XOR inhibitors underscores its importance in contemporary research focused on developing new treatments for hyperuricemia and related conditions. nih.gov The demonstrated biological activity of its derivatives confirms the value of this specific heterocyclic architecture in modern drug discovery programs. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-phenylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14(9-13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLVMOBDGJNNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466899 | |

| Record name | Ethyl 1-phenylimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197079-08-6 | |

| Record name | Ethyl 1-phenylimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Ethyl 1 Phenylimidazole 4 Carboxylate and Congeneric Imidazole 4 Carboxylates

De Novo Synthetic Approaches to the Imidazole (B134444) Core

De novo synthesis provides a versatile and fundamental approach to the imidazole ring system, allowing for the strategic introduction of various substituents. These methods typically involve the formation of the heterocyclic core from acyclic precursors.

α-Isocyanoacetates are valuable C2 synthons in the construction of nitrogen-containing heterocycles. Their utility in forming the imidazole-4-carboxylate framework is particularly noteworthy, proceeding through cycloaddition pathways with various nitrogen-containing electrophiles.

A prominent and efficient method for the synthesis of 1,5-disubstituted-1H-imidazole-4-carboxylates, such as ethyl 1-phenylimidazole-4-carboxylate, involves the base-mediated cycloaddition of ethyl isocyanoacetate with imidoyl chlorides. organic-chemistry.org This reaction provides a direct route to highly functionalized imidazole esters.

The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an aprotic solvent. The proposed mechanism commences with the deprotonation of the α-carbon of ethyl isocyanoacetate by the base, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of the imidoyl chloride, leading to the displacement of the chloride ion and the formation of an intermediate. Subsequent tautomerization, followed by an intramolecular cyclization and proton transfer, yields the aromatic imidazole ring system. organic-chemistry.org

A variety of diarylimidoyl chlorides can be employed in this reaction, allowing for the synthesis of a diverse library of 1,5-diaryl-1H-imidazole-4-carboxylate esters. The choice of starting materials, specifically the aniline (B41778) derivative used to prepare the imidoyl chloride, dictates the substituent at the N-1 position of the resulting imidazole.

Table 1: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylate Esters via Base-Mediated Annulation

| Entry | Imidoyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | N-(4-methoxyphenyl)benzimidoyl chloride | Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-imidazole-4-carboxylate | 85 |

| 2 | N-(4-chlorophenyl)benzimidoyl chloride | Ethyl 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-4-carboxylate | 82 |

| 3 | N-(4-fluorophenyl)benzimidoyl chloride | Ethyl 1-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-carboxylate | 88 |

Data synthesized from representative procedures.

The scope of α-isocyanoacetate synthons in imidazole synthesis has been expanded to include reactions with ketenimines and trifluoroacetimidoyl chlorides, offering alternative routes to substituted imidazole-4-carboxylates. organic-chemistry.org

An efficient synthesis of disubstituted imidazole-4-carboxylate esters has been reported through the annulation of α-isocyanoacetates with ketenimines. This reaction is mediated by a strong base, potassium tert-butoxide (t-BuOK), in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. This method provides a straightforward pathway to imidazoles with good yields. organic-chemistry.org

Furthermore, a novel approach for preparing 1,5-disubstituted imidazole-4-carboxylate esters involves the t-BuOK-mediated annulation of ester isocyanoacetates with trifluoroacetimidoyl chlorides. This methodology is advantageous due to its mild reaction conditions and the use of readily accessible starting materials. Although the reported examples utilizing ester isocyanoacetate synthons are limited, it represents a promising strategy for the synthesis of fluorine-containing imidazole derivatives. organic-chemistry.org

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. Several MCR strategies have been developed for the efficient synthesis of the imidazole-4-carboxylate core.

The reaction between amidoximes and activated alkynes, such as ethyl propiolate, provides a direct route to 2,5-disubstituted imidazole-4-carboxylates. This method capitalizes on the nucleophilic character of the amidoxime (B1450833) and the electrophilicity of the alkyne. The reaction is often facilitated by a base and can be accelerated by microwave irradiation. This approach allows for the introduction of a variety of substituents at the C-2 and C-5 positions of the imidazole ring, depending on the choice of the amidoxime and the alkyne.

A formal [4+1] cycloamination reaction of enamines represents a modern and efficient strategy for the synthesis of imidazole-4-carboxylic derivatives. organic-chemistry.org This approach utilizes an aminating reagent and an oxidant to construct the imidazole ring from an enamine precursor.

One notable example is the potassium iodide (KI)-mediated oxidative cyclization of enamines with tert-butyl nitrite (B80452) (tBuONO). In this noble-metal-free process, tBuONO serves as both the aminating reagent and the oxidant. The reaction demonstrates a wide substrate scope and good tolerance for various functional groups. organic-chemistry.orgnih.gov The optimal reaction conditions typically involve heating the enamine with KI and a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethoxyethane (DME). organic-chemistry.org

Table 2: KI-Catalyzed Oxidative Cyclization of Enamines for Imidazole-4-Carboxylate Synthesis

| Entry | Enamine | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 3-((4-methylphenyl)amino)acrylate | Ethyl 2-(4-methylphenyl)imidazole-4-carboxylate | 85 |

| 2 | Ethyl 3-((4-methoxyphenyl)amino)acrylate | Ethyl 2-(4-methoxyphenyl)imidazole-4-carboxylate | 82 |

| 3 | Ethyl 3-((4-chlorophenyl)amino)acrylate | Ethyl 2-(4-chlorophenyl)imidazole-4-carboxylate | 78 |

Data synthesized from representative procedures described in the literature. organic-chemistry.orgnih.gov

This method provides a practical and straightforward route to a variety of imidazole-4-carboxylic derivatives from readily available enamines.

Conventional Synthesis Pathways for Imidazole-4-Carboxylates

N-Arylation Strategies for the Phenyl Substituent at N-1

The introduction of the phenyl group at the N-1 position of the imidazole ring is a crucial step in the synthesis of this compound. This is typically achieved through cross-coupling reactions.

Palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination, is a powerful and versatile method for forming C-N bonds. mit.edunih.gov This reaction allows for the coupling of ethyl imidazole-4-carboxylate with aryl halides or triflates, such as phenyl bromide or phenyl iodide, to selectively form the N-1 arylated product. nih.gov

The efficacy of this transformation is highly dependent on the choice of palladium catalyst, ligand, and base. mit.edunih.gov Studies have shown that imidazoles can have an inhibitory effect on the formation of the active Pd(0)-ligand complex. However, this issue can be overcome by pre-activating the palladium source and ligand before introducing the imidazole substrate. mit.edunih.gov This protocol has been successfully applied to a wide variety of functionalized aryl bromides and chlorides for the N-arylation of unsymmetrical imidazoles with high N-1 selectivity. mit.edu

| Component | Function | Common Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) | Pd₂(dba)₃, Palladacycles nih.govnih.gov |

| Ligand | Stabilizes and activates catalyst | Buchwald-type biaryl phosphines mit.edu |

| Base | Deprotonates imidazole N-H | Sodium tert-butoxide (tBuONa) organic-chemistry.org |

| Arylating Agent | Phenyl source | Phenyl bromide, Phenyl iodide, Phenyl triflate nih.gov |

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents a more traditional yet still widely used method for this transformation. wikipedia.orgorganic-chemistry.org These reactions typically involve coupling an N-H containing heterocycle like ethyl imidazole-4-carboxylate with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.orgresearchgate.net

Historically, these reactions required stoichiometric amounts of copper and harsh conditions. wikipedia.org However, significant advancements have been made, including the development of catalytic systems that operate under milder conditions. researchgate.netorganic-chemistry.org These modern protocols often employ a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in combination with a ligand. researchgate.netorganic-chemistry.org Simple diamines, amino acids, or phenanthroline derivatives have been shown to be effective ligands, accelerating the reaction and allowing for lower catalyst loadings and temperatures. organic-chemistry.orgresearchgate.net The choice of solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and base, like cesium carbonate or potassium phosphate, is also critical for achieving high yields. researchgate.netorganic-chemistry.org

This approach is compatible with a range of functional groups on both the imidazole and the aryl halide, making it a valuable tool for the synthesis of this compound and its analogs. researchgate.netorganic-chemistry.org

Regioselective Synthesis and Stereochemical Control

The precise control of substituent placement on the imidazole ring, known as regioselectivity, is a critical aspect of synthesizing specifically functionalized molecules like this compound. The formation of the imidazole-4-carboxylate scaffold over other isomers (e.g., 2- or 5-carboxylate) is often dictated by the choice of starting materials and reaction mechanism.

One effective strategy for the regioselective synthesis of imidazole-4-carboxylates involves a one-pot, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method starts with 1,2-diaza-1,3-dienes which react with primary amines and aldehydes to furnish diversely functionalized imidazole-4-carboxylates in good yields. The regioselectivity is inherent to the reaction mechanism, where the cyclization pathway is directed to form the 4-carboxylate isomer. This approach allows for modulation of substituents at the C-2, N-3, and C-5 positions by selecting the appropriate aldehyde, amine, and diazadiene precursors, respectively. nih.gov For instance, using paraformaldehyde leads to the formation of 2-unsubstituted imidazoles. nih.gov

Another study demonstrates regiocontrol in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.gov Although not a direct synthesis of this compound, the principles of regioselectivity are highly relevant. The reaction between DAMN-based benzylidene imines and various aromatic aldehydes is guided by the presence of a 2-hydroxyaryl group on the nitrogen substituent. nih.gov Computational studies have revealed that this group facilitates a self-catalyzed hydrogen atom shift, directing the reaction pathway towards the formation of the imidazole-4-carboxamide derivative, thereby controlling the regiochemical outcome. nih.gov

Palladium-catalyzed C–H arylation has also been explored for the derivatization of commercially available ethyl imidazole-4-carboxylate. researchgate.net This precursor has two reactive C-H bonds at the C2 and C5 positions. Achieving site-selective arylation is a key challenge in controlling the regiochemistry of the final product. researchgate.net

Stereochemical control is generally not a factor in the synthesis of achiral aromatic compounds like this compound itself. However, it becomes crucial when chiral centers are present in the substituents attached to the imidazole ring. In such cases, the synthetic strategy must employ chiral auxiliaries, asymmetric catalysis, or stereospecific reactions to control the three-dimensional arrangement of atoms.

The table below summarizes key findings in the regioselective synthesis of imidazole-4-carboxylates.

| Starting Materials | Key Reagents/Conditions | Product Type | Regioselectivity Driver | Ref. |

| 1,2-Diaza-1,3-dienes, primary amines, aldehydes | Microwave irradiation (150 °C) | 3-Alkyl/Aryl-imidazole-4-carboxylates | 1,5-Electrocyclization mechanism | nih.gov |

| DAMN-based benzylidene imines, aromatic aldehydes | Self-catalyzed | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | 2-Hydroxyaryl group directing H-shift | nih.gov |

| Ethyl imidazole-4-carboxylate, arylating agent | Palladium catalyst | C2- or C5-arylated imidazole-4-carboxylates | Catalyst and reaction condition optimization | researchgate.net |

Advanced Catalytic Systems in Imidazole Synthesis (e.g., metal-free, heterogeneous, supported catalysts)

The synthesis of imidazole derivatives has greatly benefited from the development of advanced catalytic systems that offer improved efficiency, selectivity, and environmental sustainability. These systems include metal-free, heterogeneous, and supported catalysts, which often provide advantages over traditional homogeneous catalysts in terms of separation, reusability, and cost. nih.govresearchgate.net

Metal-Free Catalytic Systems

Metal-free approaches for imidazole synthesis are gaining prominence as they avoid the cost and potential toxicity associated with metal catalysts. researchgate.net One-pot methods have been established for synthesizing tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin. rsc.orgsemanticscholar.org These reactions can be catalyzed by a simple organic acid, such as acetic acid (AcOH), under aerobic conditions, affording polysubstituted imidazoles in yields up to 95%. rsc.orgsemanticscholar.org Another metal-free route involves an acid-promoted multicomponent reaction to construct tri- and tetrasubstituted imidazoles with good to excellent yields. acs.org

Organocatalysts like 3-picolinic acid have proven to be efficient for the one-pot, three-component synthesis of 2,4,5-triaryl substituted imidazoles and the four-component synthesis of 1,2,4,5-tetra-substituted imidazoles. arabjchem.org More recently, ascorbic acid (Vitamin C) has been employed as a green and efficient organocatalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. tandfonline.com

Heterogeneous and Supported Catalysts

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. researchgate.net A variety of solid-supported catalysts have been developed for imidazole synthesis. For example, silica-supported titanium trichloride (B1173362) (TiCl₃-SiO₂) has been used as a recyclable, solid-supported catalyst in a green, solvent-free protocol for synthesizing 2,4,5-triaryl and 1,2,4,5-tetraryl imidazoles. nih.gov Similarly, silica-supported copper(I) oxide (SiO₂-Cu₂O) acts as an effective heterogeneous catalyst for the synthesis of 2,4,5-triaryl imidazoles in ethanol, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov

Iron(III) chloride supported on silica (B1680970) (FeCl₃/SiO₂) is another simple and recyclable heterogeneous catalyst used for the solvent-free synthesis of multisubstituted imidazoles from acetals and benzils. nih.gov Metal-organic frameworks (MOFs), such as MIL-101(Cr), have also been successfully employed as highly efficient heterogeneous catalysts for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, offering short reaction times and high yields. mdpi.com

Nanomagnetic catalysts represent a further advancement, combining the benefits of heterogeneous catalysis with easy magnetic separation. sci-hub.se For instance, chitosan-coated Fe₃O₄ nanoparticles have been used to catalyze the synthesis of 2,4,5-trisubstituted imidazoles. sci-hub.se Another innovative approach involves using melted imidazole itself as a solvent to fabricate porous carbon-supported cobalt nanoparticles (Co/C), which serve as active catalysts. eurekalert.org This method simplifies the synthesis steps by using the carbon source in a molten state as the reaction solvent. eurekalert.org

A patent describes the use of an inorganic-salt composite catalyst, composed of barium sulfate, ferric nitrate, and iron sulfate, for the synthesis of 1H-imidazole-4-carboxylic acid from ethyl acetamidoacetate. google.com This method highlights the use of low-cost, environmentally friendly, and recyclable solid catalysts to increase yield and selectivity. google.com

The table below provides an overview of various advanced catalytic systems used in the synthesis of imidazole cores.

| Catalyst Type | Specific Catalyst Example | Reactants | Product Type | Key Advantages | Ref. |

| Metal-Free (Organocatalyst) | Acetic Acid (AcOH) | Arylmethylamines, 1,2-dicarbonyls | Tetrasubstituted imidazoles | Metal-free, simple, high yield | rsc.orgsemanticscholar.org |

| Metal-Free (Organocatalyst) | 3-Picolinic Acid | Benzil, aldehyde, amine, NH₄OAc | Tri- and Tetrasubstituted imidazoles | Cost-effective, environmentally benign | arabjchem.org |

| Metal-Free (Organocatalyst) | Ascorbic Acid (Vitamin C) | Benzil, primary amines, aldehyde, NH₄OAc | 1,2,4,5-Tetrasubstituted imidazoles | Green catalyst, solvent-free | tandfonline.com |

| Heterogeneous (Supported) | TiCl₃-SiO₂ | Aldehyde, benzil, NH₄OAc, amine | Tri- and Tetrasubstituted imidazoles | Recyclable, solvent-free, high yield | nih.gov |

| Heterogeneous (Supported) | FeCl₃/SiO₂ | Acetals, benzils, NH₄OAc/amines | Multisubstituted imidazoles | Recyclable, solvent-free, mild conditions | nih.gov |

| Heterogeneous (MOF) | MIL-101(Cr) | 1,2-Diketone, aromatic aldehydes, NH₄OAc | 2,4,5-Trisubstituted imidazoles | High efficiency, recyclable, short reaction time | mdpi.com |

| Heterogeneous (Nanomagnetic) | Chitosan-coated Fe₃O₄ | Benzil derivatives, aryl aldehydes, NH₄OAc | 2,4,5-Trisubstituted imidazoles | Easy magnetic separation, reusable | sci-hub.se |

| Heterogeneous (Supported) | Inorganic-salt composite (BaSO₄, Fe(NO₃)₃, FeSO₄) | Ethyl acetamidoacetate | 1H-Imidazole-4-carboxylic acid | Low cost, recyclable, high selectivity | google.com |

Chemical Reactivity and Derivatization Strategies of Ethyl 1 Phenylimidazole 4 Carboxylate

Transformations of the Ester Moiety

The ethyl carboxylate group is a highly valuable functional handle, readily converted into other functionalities such as carboxylic acids, amides, hydrazides, and alcohols. These transformations are fundamental in medicinal chemistry and materials science for modulating properties like solubility, hydrogen bonding capability, and biological activity.

The hydrolysis of the ester group in ethyl 1-phenylimidazole-4-carboxylate to its corresponding carboxylic acid, 1-phenylimidazole-4-carboxylic acid, is a common and fundamental transformation. nih.govechemi.com This reaction can be effectively achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water with a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.org The equilibrium is driven towards the products by using a large excess of aqueous acid.

Base-Mediated Hydrolysis (Saponification) : This is the more common and generally preferred method as the reaction is irreversible. chemguide.co.uk The ester is heated under reflux with an aqueous solution of a strong base, typically sodium hydroxide. The reaction yields the sodium salt of the carboxylic acid (sodium 1-phenylimidazole-4-carboxylate). Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to afford the final 1-phenylimidazole-4-carboxylic acid. wjec.co.uk

The resulting carboxylic acid is a key building block for further derivatization, including the synthesis of novel xanthine (B1682287) oxidoreductase inhibitors. nih.gov

Table 1: Conditions for Hydrolysis of this compound

| Method | Reagents | Conditions | Product | Advantage |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Heat (Reflux) | 1-Phenylimidazole-4-carboxylic acid | Direct formation of the acid |

| Basic Hydrolysis | NaOH (aq) or KOH (aq), followed by H₃O⁺ | Heat (Reflux), then acidification | 1-Phenylimidazole-4-carboxylic acid | Irreversible, high yield |

The ester functionality of this compound can be readily converted into carboxamides and carbohydrazides. These derivatives are of significant interest due to their presence in numerous biologically active compounds.

Carboxamides are typically synthesized by the aminolysis of the ester. This involves reacting this compound with a primary or secondary amine. While the direct reaction can be slow, it is often facilitated by heating or by converting the ester to a more reactive intermediate, such as the corresponding acyl chloride or by using the carboxylic acid (from hydrolysis) and peptide coupling agents. A direct C-H arylation of ethyl imidazole-4-carboxylate followed by amidation has been used to create a library of imidazole-4-carboxamide (ICA) derivatives. researchgate.net

Carbohydrazides are prepared by the reaction of the ester with hydrazine (B178648) monohydrate, typically in a protic solvent like ethanol, heated under reflux. nih.gov This reaction, known as hydrazinolysis, is generally efficient for converting ethyl esters into the corresponding hydrazide. The resulting 1-phenylimidazole-4-carbohydrazide is a valuable intermediate for synthesizing more complex heterocyclic systems, such as pyrazoles and oxadiazoles, and has been explored in the development of inhibitors for the LEDGF/p75–HIV-1 integrase interaction. nih.gov

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Derivative | Reagent(s) | Typical Solvent | Conditions | Product |

| Carboxamide | Amine (RNH₂) | Varies (e.g., None, Toluene) | Heat | 1-Phenyl-N-(R)-imidazole-4-carboxamide |

| Carbohydrazide | Hydrazine monohydrate (N₂H₄·H₂O) | Ethanol | Heat (Reflux) | 1-Phenylimidazole-4-carbohydrazide |

The ester group can be reduced to a primary alcohol, yielding (1-phenyl-1H-imidazol-4-yl)methanol. This transformation is a key step in creating derivatives with altered polarity and structural features. Strong reducing agents are typically required for this conversion.

The most common laboratory reagent for the reduction of esters to primary alcohols is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.com The reaction is highly efficient but requires careful handling due to the high reactivity of LiAlH₄. Alternative, milder reducing agents or catalytic methods can also be employed. For instance, catalytic hydrosilylation using a manganese(I) complex offers an efficient method for reducing a wide range of esters to alcohols. organic-chemistry.org Biocatalytic methods, using whole cells of certain fungi, have also been shown to reduce carboxylic acids and their esters to primary alcohols in an aqueous medium. polimi.it

The resulting alcohol, (1-phenyl-1H-imidazol-4-yl)methanol, can be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion of the hydroxyl group into a leaving group for nucleophilic substitution reactions.

Modifications and Functionalization of the Imidazole (B134444) Ring System

The imidazole ring in this compound is an electron-rich aromatic system. While the N1 position is blocked by a phenyl group, the C2, and C5 positions are available for functionalization. Electrophilic substitution on the imidazole ring is generally difficult, but deprotonation followed by reaction with an electrophile or modern C-H activation methods provide effective pathways for modification.

Direct deprotonation (lithiation) of the imidazole ring C-H bonds using strong organolithium bases, such as n-butyllithium (n-BuLi), followed by trapping the resulting lithiated intermediate with an electrophile, is a powerful strategy for C-C and C-heteroatom bond formation. The acidity of the C-H protons on the imidazole ring generally follows the order C2 > C5 > C4.

For this compound, the C2-proton is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. Therefore, treatment with a strong base like n-BuLi at low temperatures would be expected to selectively deprotonate the C2 position. The resulting 2-lithio-1-phenylimidazole-4-carboxylate intermediate can then be quenched with a variety of electrophiles.

Table 3: Potential Electrophilic Quenching Reactions after C2-Lithiation

| Electrophile | Reagent Example | Resulting Functional Group at C2 |

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyls | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |

| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

Deprotonation at the C5 position is also possible but typically requires more forcing conditions or the use of a directing group. The presence of the ester at C4 might influence the regioselectivity of the lithiation.

Alkylation: Since the N1 position is already substituted with a phenyl group, N-alkylation of this compound at the N3 position would result in the formation of a positively charged 1-phenyl-3-alkyl-4-(ethoxycarbonyl)imidazolium salt. This quaternization reaction is typically achieved by reacting the imidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. nih.govresearchgate.net Imidazolium (B1220033) salts are widely used as ionic liquids and precursors to N-heterocyclic carbenes (NHCs).

Direct C-alkylation of the imidazole ring is less common and often challenging. However, methods like palladium-catalyzed C-H activation can achieve direct arylation or alkenylation of the imidazole core, typically at the C2 or C5 positions. nih.govresearchgate.net

Acylation: Acylation of imidazoles with acid chlorides or anhydrides can occur at either a nitrogen or a carbon atom. youtube.com With N-substituted imidazoles like this compound, acylation at the N3 position would form a reactive N-acylimidazolium salt. Direct C-acylation of the imidazole ring, analogous to a Friedel-Crafts reaction, is generally not feasible due to the deactivation of the catalyst by the basic nitrogen atoms. However, C-acylation can sometimes be achieved under specific conditions, often involving initial N-acylation followed by a thermal or base-catalyzed rearrangement of the acyl group to the C2 position. youtube.com Alternatively, the lithiation-quenching strategy described previously provides a reliable route to C2-acylated products by using an appropriate acylating agent as the electrophile.

Halogenation and Cross-Coupling Precursors

The introduction of a halogen atom onto the aromatic rings of this compound is a key strategy for producing versatile intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. organic-chemistry.orgwikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. youtube.comnih.gov The position of halogenation can be directed towards either the phenyl ring or the imidazole core, depending on the chosen reagents and reaction conditions.

Halogenation of the Phenyl Ring: The phenyl group, being an electron-rich aromatic system, can undergo electrophilic aromatic substitution. Reagents such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can be employed for bromination and iodination, respectively. commonorganicchemistry.com The directing effect of the imidazole substituent will influence the regioselectivity of the halogenation. Palladium-catalyzed C-H activation could also be a potential route for the selective halogenation of the phenyl ring. nih.gov

Halogenation of the Imidazole Ring: The imidazole ring is also susceptible to electrophilic halogenation. The C5 position of the imidazole ring is often a reactive site for such substitutions. Reagents like iodine in the presence of a base or silver salts can facilitate the iodination of imidazole derivatives. organic-chemistry.orgnih.govnih.gov

Once halogenated, these derivatives of this compound serve as excellent precursors for cross-coupling reactions. The bromo or iodo substituents can readily participate in the catalytic cycles of Suzuki and Sonogashira reactions, allowing for the introduction of a wide variety of aryl, vinyl, or alkynyl groups.

Table 1: Potential Halogenation Reactions for the Synthesis of Cross-Coupling Precursors

| Halogenating Reagent | Potential Site of Halogenation | Resulting Precursor for |

| N-Bromosuccinimide (NBS) | Phenyl Ring (ortho, para) | Suzuki, Sonogashira Coupling |

| N-Iodosuccinimide (NIS) | Phenyl Ring (ortho, para) | Suzuki, Sonogashira Coupling |

| Iodine (I₂) / Silver Salt | Imidazole Ring (C5) | Suzuki, Sonogashira Coupling |

| Palladium Catalyst / Halogen Source | Phenyl Ring (meta) | Suzuki, Sonogashira Coupling |

Derivatization for Enhanced Research Utility (e.g., spectroscopic probes, labeling reagents)

The functional handles present in this compound, particularly the ester group, provide a convenient starting point for the synthesis of derivatives with specialized applications, such as spectroscopic probes and labeling reagents. Imidazole-based compounds have been shown to be valuable scaffolds for the development of fluorescent molecules. nih.govsigmaaldrich.comresearchgate.net

A primary strategy for converting this compound into a spectroscopic probe involves the modification of the carboxylate group. The ethyl ester can be hydrolyzed to the corresponding 1-phenylimidazole-4-carboxylic acid. nih.gov This carboxylic acid can then be coupled with a variety of fluorescent amines using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (HOBt) and a base such as Diisopropylethylamine (DIPEA). nih.govnih.gov This amide bond formation is a robust and versatile method for attaching a fluorophore to the imidazole scaffold. The choice of the fluorescent amine will determine the spectral properties of the resulting probe.

Another approach involves the reduction of the ethyl ester to the corresponding alcohol, which can then be etherified or esterified with a fluorescent moiety. Furthermore, direct modification of the phenyl or imidazole ring through reactions that introduce fluorogenic groups can also be envisioned to create inherently fluorescent derivatives. The synthesis of such probes allows for the visualization and tracking of molecules in various biological and chemical systems.

Table 2: Examples of Fluorescent Amines for Derivatization

| Fluorescent Amine | Potential Application of Resulting Probe |

| Dansyl cadaverine | Fluorescent labeling of proteins and other biomolecules |

| Fluorescein-5-thioureidyl-ethylenediamine | pH sensing and cellular imaging |

| Rhodamine B ethylenediamine | High-photostability imaging applications |

| N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide, dipotassium (B57713) salt | Ratiometric sensing and fluorescence lifetime imaging |

Advanced Spectroscopic and Analytical Characterization of Ethyl 1 Phenylimidazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 1-phenylimidazole-4-carboxylate is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the phenyl ring, and the imidazole (B134444) ring. Based on the analysis of similar structures, such as 4-phenylimidazole (B135205) and other ethyl carboxylate-containing heterocyclic compounds, the predicted chemical shifts are presented in Table 1. bohrium.comresearchgate.netrsc.org The ethyl group protons would appear as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling. The protons on the phenyl ring would likely produce a complex multiplet in the aromatic region of the spectrum. The two protons on the imidazole ring are expected to be distinct, appearing as singlets or doublets depending on their coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl (CH₃) | 1.3 - 1.5 | Triplet |

| Ethyl (CH₂) | 4.3 - 4.5 | Quartet |

| Phenyl (Ar-H) | 7.2 - 7.8 | Multiplet |

| Imidazole (H-2) | 7.9 - 8.1 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The predicted chemical shifts, extrapolated from data on related imidazole and phenyl derivatives, are summarized in Table 2. bohrium.com The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the phenyl and imidazole rings will resonate in the aromatic region, while the ethyl group carbons will appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (CH₃) | 14 - 16 |

| Ethyl (CH₂) | 60 - 62 |

| Phenyl (C1') | 135 - 137 |

| Phenyl (C2'/C6') | 120 - 122 |

| Phenyl (C3'/C5') | 129 - 131 |

| Phenyl (C4') | 126 - 128 |

| Imidazole (C2) | 138 - 140 |

| Imidazole (C4) | 139 - 141 |

| Imidazole (C5) | 115 - 117 |

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is anticipated to show characteristic absorption bands for its constituent functional groups. A strong absorption band is expected for the C=O stretching of the ester group, typically appearing in the range of 1700-1730 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations of the phenyl and imidazole rings are expected above 3000 cm⁻¹, while aliphatic C-H stretching of the ethyl group will appear just below 3000 cm⁻¹. The C-N and C=C stretching vibrations of the imidazole and phenyl rings will contribute to a complex pattern in the 1400-1600 cm⁻¹ region. bohrium.comresearchgate.net The C-O stretching of the ester will likely be observed between 1100 and 1300 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Carbonyl (C=O) | Stretching | 1700 - 1730 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Imidazole Ring | C=N Stretching | 1400 - 1500 |

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations of the phenyl and imidazole moieties. bohrium.com The C=C stretching bands of the phenyl ring are typically prominent in Raman spectra. The symmetric vibrations of the ester group may also be observed.

Mass Spectrometry Techniques (EI-MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution MS (HRMS): High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of the molecular ion and its fragments. rsc.org This technique is crucial for confirming the molecular formula of this compound and for distinguishing it from isomers.

X-ray Crystallography for Solid-State Structure Determination

Table 4: Representative Crystallographic Data for a Related Imidazole Carboxylate researchgate.net

| Parameter | Value (for Ethyl 1-methylimidazole-2-carboxylate) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1040 (8) |

| b (Å) | 15.2244 (18) |

| c (Å) | 7.4511 (9) |

| β (°) | 112.797 (2) |

| V (ų) | 742.92 (15) |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, making them vital for purity assessment and isolation.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or ammonium (B1175870) acetate), flow rate, and detection wavelength (typically in the UV region, where the aromatic rings would absorb). A well-developed HPLC method can be used to determine the purity of the compound and to quantify it in various matrices.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. osti.gov For the analysis of this compound, GC could be employed to assess its purity, particularly for volatile impurities. The choice of a suitable capillary column (e.g., a non-polar or medium-polarity stationary phase) and the optimization of the temperature program would be critical for achieving good separation. e3s-conferences.org Detection could be accomplished using a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification of the main component and any impurities. osti.gov

Other Advanced Analytical Techniques (e.g., UV-Vis, Photoluminescence, Cyclic Voltammetry, Thermogravimetric Analysis)

The comprehensive characterization of novel compounds is crucial for understanding their electronic, optical, and thermal properties. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, photoluminescence spectroscopy, cyclic voltammetry (CV), and thermogravimetric analysis (TGA) provide invaluable insights into the behavior and stability of molecules like this compound. While synthesis and basic structural elucidation of this compound and its derivatives have been reported, a detailed investigation into its advanced analytical properties is not extensively documented in publicly available scientific literature. This section outlines the principles of these techniques and the type of data they would yield for the target compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions, one can identify the wavelengths at which a molecule's electrons are excited to higher energy orbitals. For aromatic and heteroaromatic compounds like this compound, these spectra are typically characterized by absorption bands corresponding to π→π* and n→π* transitions. nih.govmdpi.com The position (λmax) and intensity (molar absorptivity, ε) of these bands provide information about the conjugation and electronic structure of the molecule.

A thorough search of scientific literature did not yield specific experimental UV-Vis absorption data for this compound. Such data, if available, would be presented as shown in Table 4.6.1.

Table 4.6.1: UV-Vis Absorption Data for this compound (No experimental data available in cited literature)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is characteristic of many aromatic and conjugated systems. researchgate.net Analysis of the emission spectrum can reveal information about the excited state properties of a molecule, including its emission wavelength (λem) and quantum yield (Φ). These properties are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs). sciensage.info

Specific photoluminescence data, including excitation/emission wavelengths and quantum yield for this compound, have not been reported in the reviewed literature. Should such research be conducted, the findings would be summarized as detailed in Table 4.6.2.

Table 4.6.2: Photoluminescence Data for this compound (No experimental data available in cited literature)

| Solvent | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a compound. wikipedia.org By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of an analyte. nih.gov For a molecule like this compound, this data is used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These parameters are essential for designing materials for electronic applications and understanding electron transfer processes. ossila.com

An extensive literature search did not uncover any studies reporting the electrochemical characterization of this compound via cyclic voltammetry. The key parameters derived from such an analysis are outlined in Table 4.6.3.

Table 4.6.3: Electrochemical Data for this compound (No experimental data available in cited literature)

| Parameter | Value (V vs. Fc/Fc⁺) | Derived HOMO (eV) | Derived LUMO (eV) | Electrochemical Gap (eV) |

|---|---|---|---|---|

| Onset Oxidation Potential (Eox) | Data not available | Data not available | Data not available | Data not available |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is used to assess the thermal stability of a compound, identifying the temperatures at which decomposition or degradation occurs (Td). uomustansiriyah.edu.iqmdpi.com For organic materials, TGA provides crucial information about their operational limits and degradation pathways, which is vital for applications where thermal stability is a prerequisite. unca.edugoogleapis.com

No specific thermogravimetric data for this compound was found in the surveyed scientific literature. If such an analysis were performed, it would quantify the thermal stability as shown in Table 4.6.4.

Table 4.6.4: Thermogravimetric Analysis Data for this compound (No experimental data available in cited literature)

| Parameter | Temperature (°C) | Atmosphere |

|---|---|---|

| Decomposition Temperature (Td at 5% weight loss) | Data not available | Data not available |

| Maximum Decomposition Rate Temperature | Data not available | Data not available |

Computational and Theoretical Investigations of Ethyl 1 Phenylimidazole 4 Carboxylate and Analogues

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. scispace.com It provides a balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules like Ethyl 1-phenylimidazole-4-carboxylate. DFT calculations are used to determine the molecule's ground-state geometry, electronic distribution, and orbital energies, which are fundamental to understanding its chemical characteristics. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.

A key feature of this molecule is the dihedral angle between the phenyl ring and the imidazole (B134444) ring. The degree of twisting around this C-N single bond influences the extent of π-conjugation between the two ring systems, which in turn affects the molecule's electronic properties. Conformational analysis reveals the most stable orientation, which is typically a non-planar arrangement due to steric hindrance between hydrogen atoms on the respective rings. The optimized geometry provides the foundation for all subsequent electronic property calculations.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) This table presents typical, theoretically predicted values for a molecule of this class.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| N1-C(phenyl) | 1.43 Å | |

| C4-C(carboxyl) | 1.48 Å | |

| Bond Angle | O=C-O | 124.5° |

| C5-N1-C(phenyl) | 127.8° | |

| Dihedral Angle | Phenyl-Imidazole | 38.5° |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. sapub.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. materialsciencejournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that a molecule is more reactive. In molecules like this compound, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO is typically distributed over the electron-withdrawing imidazole and carboxylate portions of the molecule. This charge separation in the frontier orbitals is indicative of potential intramolecular charge transfer characteristics.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative) Calculated values are typically expressed in electron volts (eV).

| Parameter | Energy (eV) |

| EHOMO | -6.52 |

| ELUMO | -1.88 |

| Energy Gap (ΔE) | 4.64 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, allowing for the prediction of its reactive sites. numberanalytics.comlibretexts.org The map displays the electrostatic potential on the electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas. These sites are prone to electrophilic attack. researchgate.net

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These sites are susceptible to nucleophilic attack. researchgate.net

Green Regions : Indicate neutral or zero potential. nih.gov

For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atoms of the carboxylate group, identifying them as sites for interaction with electrophiles or hydrogen bond donors. The most positive potential (blue) would likely be found around the hydrogen atoms of the imidazole and phenyl rings, marking them as potential sites for nucleophilic interaction.

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, providing a quantitative picture of electron distribution and bond polarity. numberanalytics.comuci.edu Although it has known limitations, such as sensitivity to the basis set used in the calculation, it remains a useful tool for comparing charge distribution across a series of related compounds. uni-muenchen.de

The analysis for this compound would reveal significant negative charges on the nitrogen and oxygen atoms due to their high electronegativity. The carbon atom of the carbonyl group would carry a substantial positive charge, highlighting its electrophilic character. This detailed charge distribution helps in understanding the molecule's dipole moment and its interaction with polar solvents and biological receptors. researchgate.net

Table 3: Mulliken Atomic Charges on Key Atoms (Illustrative) Charges are expressed in atomic units (a.u.).

| Atom | Charge (a.u.) |

| N1 (Imidazole) | -0.45 |

| N3 (Imidazole) | -0.52 |

| C4 (Imidazole) | +0.28 |

| C (Carbonyl) | +0.65 |

| O (Carbonyl) | -0.58 |

| O (Ester) | -0.49 |

Reactivity and Stability Parameter Predictions

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated based on conceptual DFT. These parameters provide a quantitative framework for predicting the reactivity and stability of molecules.

These descriptors quantify the reactivity of a molecule based on its electronic structure:

Chemical Potential (μ) : This parameter measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net A higher (less negative) chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : This represents the resistance of a molecule to change its electron distribution. researchgate.net It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. "Soft" molecules have a small gap and are more reactive.

Chemical Softness (S) : As the reciprocal of hardness (S = 1/η), softness measures the ease with which a molecule's electron cloud can be polarized. researchgate.net High softness corresponds to high reactivity.

These parameters are invaluable for comparing the relative stability and reactivity of this compound with its various analogues, providing a theoretical basis for predicting their chemical behavior.

Table 4: Global Reactivity Descriptors (Illustrative) Values derived from the HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.20 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.32 |

| Chemical Softness (S) | 1 / η | 0.43 |

Electrophilicity, Nucleophilicity, and Electronegativity Indices

Computational chemistry provides powerful tools to quantify the chemical reactivity of molecules like this compound through various electronic parameters derived from Density Functional Theory (DFT). These indices, including electronegativity (χ), chemical hardness (η), global softness (σ), electrophilicity (ω), and nucleophilicity (ε), offer insights into the molecule's tendency to attract or donate electrons. researchgate.net

Electronegativity (χ) measures the power of a molecule to attract electrons. Chemical hardness (η) and its inverse, global softness (σ), describe the resistance to change in electron distribution or charge transfer. A lower hardness value indicates a more reactive molecule. The global electrophilicity index (ω), a measure of the stabilization in energy when the system acquires additional electronic charge from its surroundings, is crucial for understanding a molecule's ability to act as an electron acceptor. researchgate.net Conversely, the nucleophilicity index (ε) quantifies the molecule's ability to act as an electron donor.

These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value suggests a strong electron-donating ability (nucleophilicity), while a low ELUMO value indicates a high electron-accepting ability (electrophilicity). iprojectdownload.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ui.edu.ng

For imidazole derivatives, these quantum chemical descriptors are instrumental in predicting their behavior in chemical reactions. For instance, in corrosion inhibition studies, a higher EHOMO and a lower ELUMO are associated with greater inhibition efficiency, as they facilitate electron donation to the metal's vacant d-orbitals and acceptance of electrons from the metal, respectively. iprojectdownload.comui.edu.ng

Table 1: Key Reactivity Indices and Their Significance

| Parameter | Formula | Significance in Reactivity |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Lower value indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures electron-attracting tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer; lower value indicates higher reactivity. |

| Global Softness (σ) | 1/η | Higher value indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/2η | Measures the capacity to accept electrons. |

| Nucleophilicity Index (ε) | EHOMO - ELUMO (Koopmans' theorem approximation) | Measures the capacity to donate electrons. |

Theoretical Inhibition Efficiency Parameters (in general mechanistic studies)

In the context of corrosion science, theoretical parameters are widely used to predict the inhibition efficiency of organic molecules like this compound and its analogues. researchgate.net DFT calculations provide insights into the molecule's electronic structure, which governs its interaction with a metal surface. researchgate.netresearchgate.net

The key parameters that correlate with inhibition efficiency are:

EHOMO and ELUMO : As mentioned, a high EHOMO facilitates the molecule's ability to donate electrons to the metal, forming a coordinate bond. A low ELUMO allows the molecule to accept electrons from the metal (back-donation), strengthening the adsorption bond. iprojectdownload.com

Energy Gap (ΔE) : A small ΔE value suggests that the molecule is easily polarizable and thus more reactive, which generally translates to better inhibition efficiency as the molecule can more readily interact with the metal surface. ui.edu.ng

Dipole Moment (μ) : A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to dipole-dipole interactions, although its correlation with inhibition efficiency is not always direct.

Fraction of Electrons Transferred (ΔN) : This parameter quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. A positive ΔN value indicates that the molecule acts as an electron donor, which is a key mechanism for corrosion inhibition. The value is calculated using the formula: ΔN = (χmetal - χinh) / [2(ηmetal + ηinh)].

Studies on various imidazole derivatives have consistently shown a strong correlation between these theoretical parameters and experimentally observed corrosion inhibition efficiencies. scispace.comemerald.com Molecules with higher electron-donating capabilities and lower energy gaps tend to form a more stable and protective film on the metal surface. ui.edu.ng

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," providing a dynamic view of molecular systems at an atomistic level. nih.gov For this compound and its analogues, MD simulations are invaluable for understanding their behavior and interactions over time, which static quantum chemical calculations cannot fully capture. frontiersin.org These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes, adsorption processes, and the stability of molecular complexes. iprojectdownload.comnih.gov

Adsorption Behaviors on Surfaces (e.g., metal surfaces for corrosion studies)

MD simulations are extensively used to investigate the adsorption mechanism of imidazole-based corrosion inhibitors on metal surfaces, such as iron (Fe) or copper (Cu). pku.edu.cnresearchgate.net These simulations model the interface between the inhibitor molecules, a corrosive aqueous solution, and the metal surface (e.g., Fe(110) or Fe(001)). iprojectdownload.compku.edu.cn

The primary output of these simulations is the adsorption energy or binding energy, which quantifies the strength of the interaction between the inhibitor and the surface. researchgate.net A more negative (i.e., larger in magnitude) adsorption energy indicates a stronger and more stable adsorption, which corresponds to a higher inhibition efficiency. researchgate.net The simulations reveal that imidazole derivatives typically adsorb onto the metal surface in a flat or parallel orientation. scispace.com This orientation maximizes the contact area and facilitates the interaction between the π-electrons of the aromatic rings (imidazole and phenyl) and the vacant d-orbitals of the metal atoms. iprojectdownload.com Furthermore, the heteroatoms (nitrogen and oxygen) in the molecule act as active sites for chemisorption by donating lone-pair electrons to the metal surface. iprojectdownload.comresearchgate.net

Table 2: Representative MD Simulation Parameters for Imidazole Derivatives on a Metal Surface

| Parameter | Description | Typical Finding |

|---|---|---|

| Adsorption Energy (Eads) | The energy released when the inhibitor molecule adsorbs onto the surface. | Highly negative values (e.g., -900 to -1000 kcal/mol) indicate strong, spontaneous adsorption. researchgate.net |

| Binding Energy (Ebinding) | The negative of the interaction energy between the inhibitor and the surface. | Higher values indicate stronger binding and better inhibition. scispace.com |

| Molecular Orientation | The average orientation of the molecule relative to the surface. | Generally flat or parallel to maximize surface coverage and π-orbital interaction. scispace.com |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom. | Used to identify the specific atoms (e.g., N, O) involved in bonding with the metal surface atoms. |

Stability of Molecular Complexes (e.g., host-guest interactions)

MD simulations are also a critical tool for studying the formation and stability of molecular complexes, such as a host molecule encapsulating a guest molecule. frontiersin.org While specific MD studies on host-guest complexes involving this compound are not prevalent, the methodology is widely applied in pharmaceutical and materials science to understand non-covalent interactions. frontiersin.orgresearchgate.net

In a typical simulation, the host and guest molecules are placed in a solvent box (usually water), and their dynamic behavior is simulated for tens to hundreds of nanoseconds. researchgate.net The stability of the resulting complex is assessed by calculating the binding free energy, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). researchgate.net This calculation provides a quantitative measure of the affinity between the host and guest. The simulation trajectories also reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the complex. nih.gov This approach is crucial for designing systems like drug delivery vehicles, where the stability of the drug-carrier complex is paramount. frontiersin.org

Thermochemical Property Predictions (e.g., Heat of Formation, Heat of Combustion)

Thermochemical properties, such as the standard enthalpy of formation (ΔfH°) and heat of combustion, are fundamental for assessing the energy content and stability of a compound. These properties can be predicted with reasonable accuracy using high-level quantum chemical calculations. Methods like the Complete Basis Set (CBS) models (e.g., CBS-4M) or Gaussian-n theories are often employed for this purpose. researchgate.net

These computational methods typically use an isodesmic reaction approach, where the number and type of chemical bonds are conserved on both sides of a hypothetical reaction. This strategy helps in canceling out systematic errors in the calculations, leading to more reliable predictions of the enthalpy of formation. researchgate.net For instance, the enthalpy of formation for related imidazolium (B1220033) cations has been successfully calculated using these techniques, showing good agreement with experimental data where available. researchgate.net

Theoretical Spectroscopic Data Prediction (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can accurately predict the vibrational frequencies (IR and Raman) and the isotropic chemical shifts (¹H and ¹³C NMR) for molecules like this compound and its analogues. researchgate.netbohrium.comresearchgate.net

For IR spectroscopy, calculations yield harmonic vibrational frequencies that are systematically higher than experimental values. This discrepancy is typically corrected by applying a scaling factor, after which the predicted spectrum shows excellent agreement with the experimental one. researchgate.net The calculations also allow for a detailed assignment of each vibrational mode, such as C-H stretching, C=N stretching, and ring deformation modes, which can be complex to assign from experimental data alone. bohrium.comnih.gov

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors, from which the ¹H and ¹³C chemical shifts are derived. bohrium.com Theoretical chemical shifts for molecules like 4-phenylimidazole (B135205) have shown a strong linear correlation with experimental values, aiding in the unambiguous assignment of signals in the experimental spectrum. researchgate.netbohrium.com These computational predictions are particularly valuable for confirming molecular structures and for understanding how the electronic environment of each nucleus is affected by substituents. researchgate.net

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for an Analogue, 4-Phenylimidazole

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹, FT-IR) |

|---|---|---|

| N-H Stretch | 3450 | 3445 |

| C-H Stretch (Phenyl) | 3060 | 3064 |

| C=N Stretch (Imidazole) | 1610 | 1608 |

| C-C Stretch (Ring) | 1485 | 1488 |

| C-H In-plane Bend | 1180 | 1178 |

Data derived from studies on 4-phenylimidazole for illustrative purposes. researchgate.netbohrium.com

Advanced Research Applications in Organic Synthesis and Materials Science

Role as an Organic Building Block for Complex Molecular Architectures

The inherent reactivity and functional group arrangement of ethyl 1-phenylimidazole-4-carboxylate make it a valuable synthon, or building block, for the assembly of more complex chemical entities. Its imidazole (B134444) core and reactive ester group provide multiple avenues for chemical modification and elaboration.

Synthesis of Substituted Heterocycles

The imidazole scaffold is a prevalent motif in numerous biologically active compounds and functional materials. This compound serves as a versatile starting material for the synthesis of a variety of substituted and fused heterocyclic systems. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. The imidazole ring itself can undergo further substitution reactions, allowing for the introduction of additional functional groups and the construction of more elaborate heterocyclic structures. One area of exploration involves the synthesis of fused heterocycles, where the imidazole ring is annulated with other ring systems to create novel polycyclic aromatic compounds with potentially unique electronic and photophysical properties. For example, derivatives of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate can be synthesized from 2-aminopyridine (B139424) and ethyl 2-chloroacetoacetate, which can then be converted to the corresponding hydrazide and subsequently used to form other heterocyclic rings like thiazolidines. nih.gov

Precursors for Multi-component Reaction Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern drug discovery and materials science. nih.gov These reactions allow for the rapid generation of large and diverse libraries of compounds from a small set of starting materials. The structural features of this compound make it an attractive candidate for use as a precursor in the development of MCR libraries. For example, it could potentially be utilized in well-known MCRs such as the Biginelli or Hantzsch reactions to produce libraries of dihydropyrimidinones or dihydropyridines, respectively. wikipedia.orgwikipedia.org The ability to systematically vary the other components in these reactions would enable the creation of a diverse collection of novel imidazole-containing compounds for biological screening or materials characterization.

Catalytic Applications and Mechanistic Studies

The field of catalysis continuously seeks novel molecular structures that can act as efficient and selective catalysts or ligands. The nitrogen atoms within the imidazole ring of this compound possess lone pairs of electrons that can coordinate to metal centers, suggesting its potential application in the design of new catalysts.

Organocatalysis and Ligand Design

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis. While there is currently limited specific research on this compound as a direct organocatalyst, its structural motifs are found in known catalytic systems. For instance, imidazole derivatives are known to act as nucleophilic catalysts. Furthermore, the carboxylate group, after modification, could be incorporated into chiral scaffolds for asymmetric catalysis. nih.govmdpi.com The phenyl and ethyl groups can also be modified to tune the steric and electronic properties of the molecule, a key aspect in the rational design of effective organocatalysts. The synthesis of new metal complexes with imidazole-containing ligands is an active area of research, and these complexes have shown catalytic activity in various organic transformations. mdpi.comresearchgate.net

Facilitation of Specific Chemical Transformations

Beyond its role as a building block, derivatives of this compound could potentially facilitate specific chemical transformations. For instance, metal complexes bearing this ligand could be investigated for their ability to catalyze cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the imidazole ring, influenced by the phenyl substituent, could modulate the reactivity of a coordinated metal center. Mechanistic studies would be crucial to understand the role of the ligand in the catalytic cycle and to optimize its structure for improved performance.

Exploration in Materials Science and Functional Materials

The unique combination of an aromatic imidazole ring and a polar carboxylate group in this compound makes it an intriguing candidate for the development of new functional materials.

The field of metal-organic frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters and organic linkers, represents a significant area of opportunity. nih.govresearchgate.netnih.govsemanticscholar.orgespublisher.com The carboxylate group of this compound, after hydrolysis to the carboxylic acid, can coordinate to metal ions to form MOFs. The resulting materials could exhibit interesting properties for gas storage, separation, or catalysis, with the phenyl-imidazole moiety lining the pores and influencing the framework's properties.

Non-Linear Optical (NLO) Material Potential

Organic molecules are increasingly studied for their potential in non-linear optical (NLO) applications, which are crucial for technologies like frequency mixing, imaging, and sensing. researchgate.net The NLO response of a material is determined by its molecular structure, specifically the presence of π-conjugated systems and electron donor-acceptor groups that enhance molecular polarizability.

The imidazole ring in this compound is a π-rich system. The NLO properties of imidazole derivatives have been investigated through computational studies. researchgate.net For instance, the NLO behavior of imidazole-2-carboxaldehyde was validated through calculations of its dipole moment (μ_total_), polarizability (α), and first-order hyperpolarizability (β). researchgate.net A high value in these parameters is indicative of a strong NLO response. researchgate.net Theoretical studies on related organic compounds have demonstrated that structural modifications can tune NLO properties for specific applications. researchgate.net Given its structure, which includes a conjugated imidazole ring and a phenyl group, this compound is a plausible candidate for future NLO material research.